N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H20N4OS and a molecular weight of 400.506 g/mol . This compound is known for its unique structure, which includes a biphenyl group, a thienyl group, and a pyrazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-[1,1’-biphenyl]-4-carbaldehyde with 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1-[1,1’-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both biphenyl and thienyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.
Properties
CAS No. |
303106-17-4 |
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Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H20N4OS/c1-15-8-13-22(29-15)20-14-21(26-25-20)23(28)27-24-16(2)17-9-11-19(12-10-17)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ |
InChI Key |
QFOCJIUDVNQIRB-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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